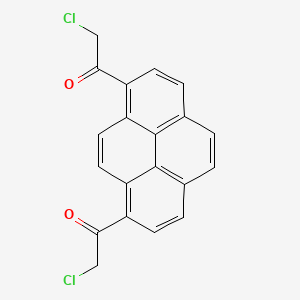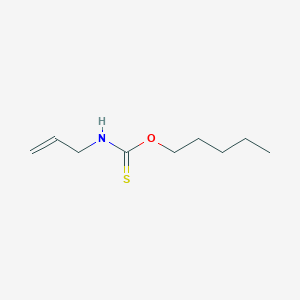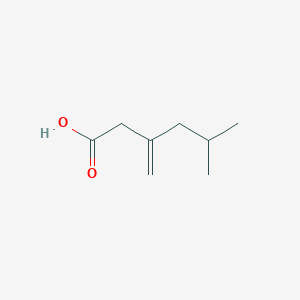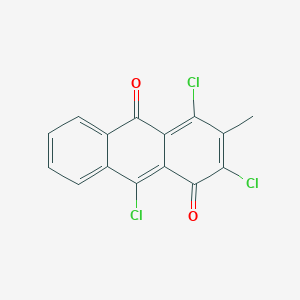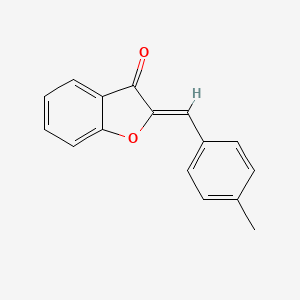
Diethyl 2-(2-nitroethyl)butanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-(2-nitroethyl)butanedioate is an organic compound with the molecular formula C10H17NO6 It is a diester derivative of butanedioic acid, featuring a nitroethyl group attached to the second carbon of the butanedioate backbone
准备方法
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-nitroethyl)butanedioate can be synthesized through the alkylation of diethyl malonate with 2-nitroethane. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, followed by the addition of 2-nitroethane. The reaction proceeds via an S_N2 mechanism, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production of this compound.
化学反应分析
Types of Reactions
Diethyl 2-(2-nitroethyl)butanedioate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Diethyl 2-(2-aminoethyl)butanedioate.
Hydrolysis: Butanedioic acid derivatives.
Substitution: Compounds with different functional groups replacing the nitro group.
科学研究应用
Diethyl 2-(2-nitroethyl)butanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of diethyl 2-(2-nitroethyl)butanedioate involves its chemical reactivity, particularly the nitro group. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical pathways. The ester groups can be hydrolyzed to release carboxylic acids, which can interact with biological targets.
相似化合物的比较
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl 2-(2-nitroethyl)butanedioate.
Diethyl succinate: Another diester of butanedioic acid, but without the nitro group.
Diethyl 2-(1-nitroethyl)butanedioate: A structural isomer with the nitro group attached to a different carbon.
Uniqueness
This compound is unique due to the presence of both ester and nitro functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo reduction, hydrolysis, and substitution reactions makes it a versatile compound in organic synthesis and research.
属性
| 90979-65-0 | |
分子式 |
C10H17NO6 |
分子量 |
247.24 g/mol |
IUPAC 名称 |
diethyl 2-(2-nitroethyl)butanedioate |
InChI |
InChI=1S/C10H17NO6/c1-3-16-9(12)7-8(5-6-11(14)15)10(13)17-4-2/h8H,3-7H2,1-2H3 |
InChI 键 |
VPSJBBHICVFPEJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(CC[N+](=O)[O-])C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,4-Trimethyl-3,4-dihydro-1H-naphtho[2,1-c]azepine-1,5(2H)-dione](/img/structure/B14352323.png)
